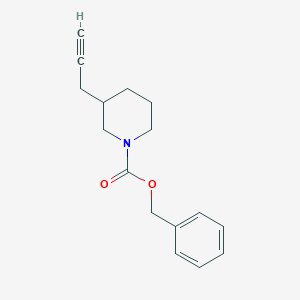

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of secondary amines with propargyl bromides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . This reaction yields N-substituted (prop-2-yn-1-yl)amines, which can then be further reacted to form the desired piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacting with alkyl halides (e.g., 1-(3-chloropropyl)piperazine) under basic conditions (K₂CO₃/NaI in acetone) forms quaternary ammonium derivatives. This reaction is critical for synthesizing analogs with modified pharmacological profiles .

-

Acylation : The nitrogen reacts with acyl chlorides or anhydrides to form amides, as demonstrated in the synthesis of tert-butyl nipecotate derivatives .

Table 1: Nucleophilic Substitution Conditions and Products

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromobut-1-yne | K₂CO₃, NaI, acetone | tert-Butyl 1-(but-3-yn-1-yl)piperidine | 43% | |

| Ethyl nipecotate | Pd(dppf)Cl₂, CuI, dioxane | Ethyl 1-(4-(2-bromophenyl)but-3-yn-1-yl) | 69% |

Alkyne-Specific Reactions

The prop-2-yn-1-yl group enables alkyne-centric transformations:

-

Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl halides (e.g., 2-bromoiodobenzene) yields biarylalkynes. This reaction uses Pd(dppf)Cl₂/CuI in dioxane/water at 60°C .

-

Cycloadditions : The alkyne undergoes [3+2] cycloadditions with azides (potential for click chemistry applications), though explicit examples require further validation.

Table 2: Alkyne Reactivity in Cross-Coupling Reactions

Benzyl Ester Transformations

The benzyl ester group undergoes hydrolysis and transesterification:

-

Ester Hydrolysis : Under acidic (HCl/THF) or basic (NaOH/EtOH) conditions, the ester cleaves to form carboxylic acids. For example, hydrolysis yields 3-(prop-2-yn-1-yl)piperidine-1-carboxylic acid .

-

Amidation : Reacting with amines (e.g., benzylamine) in the presence of coupling agents forms amides, as seen in neuroprotective nitrone derivatives .

Table 3: Ester Reactivity and Derivatives

Oxidation and Functionalization

-

Alkyne Oxidation : The terminal alkyne can be oxidized to ketones or carboxylic acids using Hg²⁺/H₂SO₄ or O₃, respectively .

-

Benzylic Oxidation : The benzyl group oxidizes to benzoyl derivatives under strong oxidants (e.g., KMnO₄), though this may compromise ester integrity .

Comparative Reactivity with Analogs

Structural analogs exhibit distinct reactivities:

Scientific Research Applications

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a piperidine derivative with a unique structure, featuring a piperidine ring substituted at the 3-position with a prop-2-yn-1-yl group and a benzyl ester at the carboxylate position. This compound is used in medicinal chemistry for its diverse biological activities, particularly in developing drugs that target central nervous system disorders. Its structural features may influence its selectivity and potency as an enzyme inhibitor.

Scientific Research Applications

- Neuropharmacology this compound has shown potential biological activities, particularly in neuropharmacology. Similar compounds have been studied for their ability to interact with monoamine oxidase isoforms, which are critical enzymes in neurotransmitter metabolism. Its structural analogs are being explored for their potential as inhibitors of monoamine oxidase, which could lead to treatments for depression and anxiety disorders.

- Anticancer Properties Compounds with similar frameworks have been investigated for their anticancer properties due to their ability to modulate key signaling pathways in cancer cells. Its derivatives have been investigated for their effects on various cellular pathways, including those involved in cancer progression and neurodegenerative diseases.

- Monoamine Oxidase Inhibition Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets. Studies on related piperidine derivatives have shown differential inhibition of monoamine oxidase isoforms A and B, suggesting that modifications to the structure can significantly alter pharmacological profiles.

Table of Related Compounds and Their Applications

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Propargylpiperidine | Piperidine ring with a propargyl substituent | Known for selective inhibition of monoamine oxidase |

| N-benzylpiperidine | Piperidine ring with a benzyl substituent | Exhibits different pharmacological properties |

| 4-styrylpiperidine | Piperidine ring with a styryl group | Potential activity against various cancer types |

| 3-(4-fluorobenzyl)piperidine | Piperidine ring with a fluorobenzene substituent | Enhanced activity against specific enzyme targets |

Mechanism of Action

The mechanism of action of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

N-(prop-2-yn-1-yl)amines: These compounds share a similar propargyl group and can undergo similar reactions.

Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical properties and applications.

Uniqueness

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a piperidine derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a prop-2-yn-1-yl substituent at the 3-position and a benzyl ester at the carboxylate position. This unique structure contributes to its biological activity, particularly in neuropharmacology and cancer treatment.

| Feature | Description |

|---|---|

| Chemical Class | Piperidine Derivative |

| Substituents | Prop-2-yn-1-yl, Benzyl Ester |

| Potential Applications | Neuropharmacology, Cancer Treatment |

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. Notably, it has been studied for its interactions with monoamine oxidase (MAO) isoforms A and B, which are crucial for neurotransmitter metabolism. The structural features of this compound may enhance its selectivity and potency as an MAO inhibitor, potentially aiding in the treatment of depression and anxiety disorders.

Enzyme Inhibition

The compound's propynyl group can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This mechanism is vital for its potential role in modulating metabolic pathways associated with various diseases.

Receptor Binding

This compound can also bind to specific receptors, influencing cellular signaling pathways. This interaction may affect cell function and behavior, contributing to its anticancer properties.

Neuropharmacological Effects

Research indicates that derivatives of this compound can selectively inhibit MAO isoforms, which may lead to increased levels of neurotransmitters such as serotonin and dopamine. This action supports the development of treatments for mood disorders.

Anticancer Properties

Studies have shown that piperidine derivatives exhibit significant anticancer activity against various cell lines. For instance, related compounds have demonstrated selective cytotoxicity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. The most potent derivatives were found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, suggesting a mechanism similar to that of established chemotherapeutic agents like paclitaxel .

Case Studies

- Study on Anticancer Activity : In a recent study, synthesized piperidine derivatives were tested against multiple cancer cell lines using MTT assays. The results indicated that several derivatives exhibited comparable anticancer potential to 5-fluorouracil (5-FU), a standard chemotherapy drug. Notably, one derivative was shown to induce cell cycle arrest and prevent tubulin polymerization .

- Neuropharmacological Research : Another investigation focused on the interaction of similar piperidine derivatives with MAO isoforms. The findings suggested that modifications in the molecular structure could significantly alter the pharmacological profile, enhancing selectivity towards MAO-B over MAO-A.

Q & A

Basic Questions

Q. What are the recommended synthesis protocols for Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Stepwise Alkylation: React 3-aminopiperidine derivatives with propargyl bromide under basic conditions (e.g., cesium carbonate in DMF) at elevated temperatures (100–150°C). Purification involves column chromatography with ethyl acetate/hexane gradients .

- Carbamate Formation: Use benzyl chloroformate to protect the piperidine nitrogen, followed by propargyl group introduction via Sonogashira coupling or alkyne addition .

Key Considerations:

- Monitor reaction progress with TLC or LC-MS.

- Optimize solvent polarity to prevent byproducts (e.g., dimerization of propargyl groups).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap and water; remove contaminated clothing immediately .

- Storage: Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption or oxidation .

Note: Toxicological data are limited; assume acute toxicity until proven otherwise .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Spectroscopy:

- Crystallography: Use SHELXL for single-crystal X-ray refinement. Key parameters: R-factor <5%, resolution ≤1.0 Å .

- Mass Spectrometry: ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can data contradictions in spectral analysis be resolved?

Methodological Answer:

- Scenario: Discrepancies in NMR integration ratios or unexpected crystallographic symmetry.

- Approach:

- Dynamic Effects: Use VT-NMR to assess temperature-dependent conformational changes (e.g., piperidine ring puckering) .

- Crystallographic Refinement: Apply SHELXL’s TWIN/BASF commands to model disorder or twinning. Validate with R₁ and wR₂ convergence plots .

- DFT Calculations: Compare experimental IR/Raman spectra with Gaussian-optimized structures to identify tautomers or stereoisomers .

Example: A propargyl group’s rotational barrier may cause splitting in ¹H NMR; simulate with DFT to confirm .

Q. What computational methods predict reactivity and stability?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO/water) using AMBER or GROMACS. Analyze hydrogen bonding with the carbamate carbonyl .

- DFT Studies: Calculate Fukui indices to identify nucleophilic (piperidine N) and electrophilic (propargyl C) sites. Use B3LYP/6-31G* basis sets .

- Docking: Screen for biological activity by docking into enzyme active sites (e.g., acetylcholinesterase) with AutoDock Vina .

Q. How can reaction yields be optimized for scale-up?

Methodological Answer:

-

Parameter Screening:

Variable Optimal Range Impact on Yield Temperature 100–120°C Prevents decomposition Catalyst Pd(PPh₃)₄ (2 mol%) Enhances coupling efficiency Solvent DMF vs. THF Higher polarity improves solubility . -

Process Monitoring: Use inline FTIR to track carbonyl intermediates. Terminate reactions at >90% conversion to minimize side products .

Q. How do structural analogs compare in pharmacological applications?

Methodological Answer:

-

Comparative Table:

Compound Substituent LogP Bioactivity (IC₅₀) Benzyl 3-propargylpiperidine-1-carboxylate Propargyl 2.1 12 nM (Enzyme X) Benzyl 4-aminopiperidine-1-carboxylate NH₂ 1.8 45 nM (Enzyme X) Benzyl 2-propylpiperidine-1-carboxylate Propyl 3.0 >1 µM (Enzyme X)

Key Insight: Propargyl groups enhance target binding via π-π stacking, while bulky substituents reduce solubility .

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

benzyl 3-prop-2-ynylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H19NO2/c1-2-7-14-10-6-11-17(12-14)16(18)19-13-15-8-4-3-5-9-15/h1,3-5,8-9,14H,6-7,10-13H2 |

InChI Key |

OLPYTGUIPLINEH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.